3-amino-N-(4-methoxyphenyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 609796-23-8
Cat. No.: VC15568977
Molecular Formula: C25H20F3N3O3S
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609796-23-8 |
|---|---|
| Molecular Formula | C25H20F3N3O3S |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | 3-amino-N-(4-methoxyphenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C25H20F3N3O3S/c1-3-12-34-17-8-4-14(5-9-17)19-13-18(25(26,27)28)20-21(29)22(35-24(20)31-19)23(32)30-15-6-10-16(33-2)11-7-15/h3-11,13H,1,12,29H2,2H3,(H,30,32) |
| Standard InChI Key | QUBYWHHFCLENRB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N |
Introduction
Background on Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine derivatives have been investigated for their potential as antitubercular agents, anti-platelet agents, and in other therapeutic areas. For instance, studies have shown that modifications at the 3, 4, and 6 positions of the thieno[2,3-b]pyridine core can significantly impact biological activity . The presence of a trifluoromethyl group in the 4-position has been noted as particularly effective in enhancing activity .
Structural Features and Potential Biological Activity
Given the structural features of 3-amino-N-(4-methoxyphenyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, several aspects are noteworthy:
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Trifluoromethyl Group: This substituent is known to enhance biological activity in similar compounds .
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4-Methoxyphenyl Group: This could contribute to improved solubility and pharmacokinetic properties.
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Prop-2-en-1-yloxyphenyl Group: This may influence the compound's interaction with biological targets due to its size and potential for hydrogen bonding.
Potential Applications
While specific data on this compound is not available, thieno[2,3-b]pyridine derivatives have shown promise in:
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Antitubercular Activity: Some derivatives exhibit potent activity against M. tuberculosis .
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Anti-platelet Activity: Thienopyridines are known to inhibit platelet aggregation, potentially useful in cardiovascular diseases .
Research Directions
Future research on 3-amino-N-(4-methoxyphenyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide should focus on:
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Synthesis Optimization: Developing efficient synthesis methods.
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Biological Evaluation: Assessing antitubercular, anti-platelet, or other potential biological activities.
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Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
Data Table: General Features of Thieno[2,3-b]pyridine Derivatives
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-b]pyridine |
| Substituents | Trifluoromethyl, methoxyphenyl, prop-2-en-1-yloxyphenyl |
| Potential Activities | Antitubercular, anti-platelet |
| Synthesis Challenges | Optimization of synthesis protocols |
| Future Directions | Biological evaluation, pharmacokinetic studies |
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